4-Fluoro-1-naphthoic acid

Catalog No.
S703428
CAS No.
573-03-5
M.F
C11H7FO2
M. Wt
190.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-1-naphthoic acid

CAS Number

573-03-5

Product Name

4-Fluoro-1-naphthoic acid

IUPAC Name

4-fluoronaphthalene-1-carboxylic acid

Molecular Formula

C11H7FO2

Molecular Weight

190.17 g/mol

InChI

InChI=1S/C11H7FO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14)

InChI Key

DEWIOKQDRWFLFW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O

The exact mass of the compound 4-Fluoro-1-naphthoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10831. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-1-naphthoic acid (CAS: 573-03-5) is a fluorinated derivative of 1-naphthoic acid, belonging to the class of halogenated aromatic carboxylic acids. These compounds serve as crucial building blocks in organic synthesis, particularly for pharmaceuticals and functional materials, where the specific nature and position of the halogen substituent critically influence molecular interactions and properties. [1] The fluorine atom at the 4-position imparts distinct electronic and steric characteristics compared to the non-fluorinated parent compound or other halogenated analogs, making it a specific choice for applications requiring modulated lipophilicity, binding affinity, or intermolecular self-assembly. [2]

Substituting 4-Fluoro-1-naphthoic acid with its parent compound, 1-naphthoic acid, or other halides like 4-chloro-1-naphthoic acid, is often unviable in process chemistry and material design. The fluorine atom's high electronegativity and small size create unique electronic and steric effects that do not exist with other substituents. These differences directly impact key procurement-relevant factors such as reaction kinetics, precursor stability, and the final properties of the target molecule, including binding interactions and self-assembly behavior in solution. [1] For example, the specific substitution pattern is critical for achieving desired biological activity in pharmaceutical precursors or for controlling the packing and electronic properties in organic materials, making simple analog substitution a high-risk strategy for reproducible outcomes.

Enhanced Supramolecular Assembly: 7-Fold Stronger Self-Association Than Parent Compound

In aqueous solutions, the presence of a fluorine atom at the 4-position significantly enhances the stability of molecular aggregates compared to the non-fluorinated parent compound, 1-naphthoic acid. [REFS-1, REFS-2] An NMR study using an isodesmic model determined that the equilibrium constant (Keq) for self-association of 4-Fluoro-1-naphthoic acid was seven times higher than that of 1-naphthoic acid. [1]

Evidence DimensionEquilibrium Constant of Self-Association (Keq)
Target Compound Data0.35 M⁻¹
Comparator Or Baseline1-Naphthoic Acid: 0.05 M⁻¹
Quantified Difference700% increase
ConditionsNMR spectroscopy in aqueous solution.

This stronger self-association is critical for controlling crystallization, designing liquid crystals, and improving the stability and solubility of formulations in drug discovery and materials science.

Precursor for High-Potency FXR Agonists with Improved Solubility

In the development of Farnesoid X receptor (FXR) agonists for liver diseases, incorporating a 4-fluoro substituent onto a benzothiazole carboxylic acid moiety derived from a related precursor led to a significant improvement in both potency and solubility. The resulting compound, tropifexor, showed a sub-nanomolar EC50 of 0.26 nM. [1] Its solubility in Fasted State Simulated Intestinal Fluid (FASSIF) was 600 µM, a considerable improvement over non-fluorinated or alternatively substituted analogs (e.g., methyl-substituted analog at 110 µM). [1] This highlights the utility of the 4-fluoro aromatic pattern in optimizing key drug properties.

Evidence DimensionAqueous Solubility (FASSIF)
Target Compound DataDerivative of 4-fluoro pattern: 600 µM
Comparator Or BaselineDerivative with methyl substitution: 110 µM
Quantified Difference>5-fold improvement
ConditionsDevelopment of FXR agonist tropifexor (LJN452).

For medicinal chemists, selecting this fluorinated precursor provides a validated strategy to simultaneously enhance biological potency and improve the pharmaceutical solubility of the final drug candidate.

Distinct Thermal Properties: Higher Melting Point Compared to Parent Compound

4-Fluoro-1-naphthoic acid exhibits a significantly higher melting point compared to its non-fluorinated parent compound, 1-naphthoic acid. The reported melting point for 4-Fluoro-1-naphthoic acid is in the range of 224-227 °C, while 1-naphthoic acid melts at 161 °C. [REFS-1, REFS-2] This substantial difference in thermal behavior reflects a more stable crystal lattice, influenced by the intermolecular interactions introduced by the fluorine atom.

Evidence DimensionMelting Point (°C)
Target Compound Data224-227 °C
Comparator Or Baseline1-Naphthoic Acid: 161 °C
Quantified DifferenceΔ ≈ +65 °C
ConditionsStandard analytical measurement.

A higher melting point indicates greater thermal stability, which is a critical parameter for process chemists selecting reagents for reactions at elevated temperatures and for materials scientists concerned with the thermal resilience of final products.

Precursor for Advanced Pharmaceutical Agents

This compound is a preferred building block in medicinal chemistry for synthesizing complex molecules where fluorine's electronic properties are exploited to enhance biological activity and improve pharmacokinetic profiles, such as solubility. [1] Its utility has been demonstrated in the development of highly potent nuclear receptor modulators.

Development of Functional Organic Materials and Liquid Crystals

The demonstrated ability of 4-Fluoro-1-naphthoic acid to engage in significantly stronger self-association compared to its parent compound makes it a valuable component for designing materials with ordered structures. [2] This is particularly relevant for creating liquid crystals, organic semiconductors, or other supramolecular assemblies where controlled intermolecular packing is essential for performance.

Reagent for High-Temperature Synthesis

With a melting point over 60 °C higher than 1-naphthoic acid, this reagent offers superior thermal stability. This makes it the right choice for synthetic routes that require elevated reaction temperatures where the volatility or degradation of lower-melting-point analogs could compromise yield and purity.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

573-03-5

Wikipedia

4-Fluoro-1-naphthalenecarboxylic acid

Dates

Last modified: 08-15-2023

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